

simotinib safety profile adverse events rash diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Simotinib

CAS No.: 944258-89-3

Cat. No.: S547966

Get Quote

Simotinib Safety Profile: Data from a Phase Ib Trial

The primary source of safety information for **Simotinib** comes from a single phase Ib clinical trial (NCT01772732) in patients with advanced non-small cell lung cancer (NSCLC) and EGFR mutations [1] [2] [3]. The table below summarizes the key safety and efficacy findings from this study.

Parameter	Findings for Simotinib
Trial Design	Phase Ib, dose-escalation (100 mg to 650 mg, twice daily) [1] [4]
Patients Evaluable	41 enrolled, 40 evaluable for response [4]
Most Common Adverse Events (AEs)	Diarrhea(56.1%), Rash (41.5%) [1] [2] [3]
Severity of AEs	95.1% experienced at least one AE; most were mild or moderate [1] [2]
Dose-Limiting Toxicities (DLTs)	No DLTs observed [1] [3]

Parameter	Findings for Simotinib
Maximum Tolerated Dose (MTD)	Not reached, even at the highest dose of 650 mg [1] [3]
Pharmacokinetics	Rapid absorption (Tmax: 1-4 hrs) and elimination (T1/2: 6.2-13.0 hrs) [1] [3]
Preliminary Efficacy	Partial Response: 39.3%-40%; Stable Disease: 46.3% [1] [4]
Survival Data	Median Progression-Free Survival: 9.9 months; Median Overall Survival: 14.6 months [1] [2]

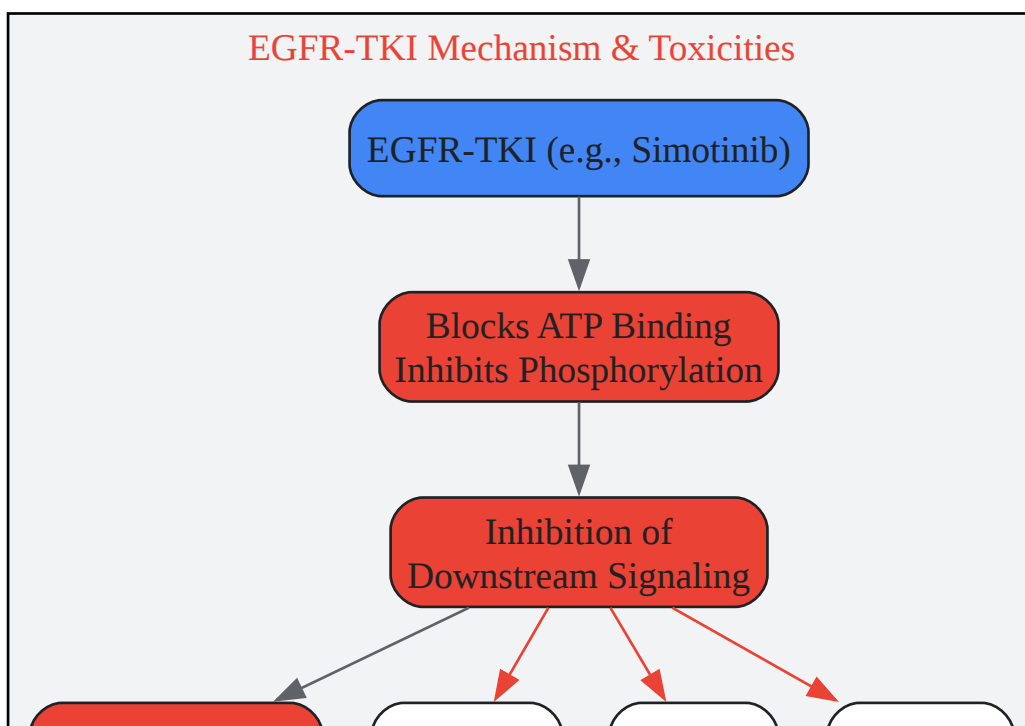
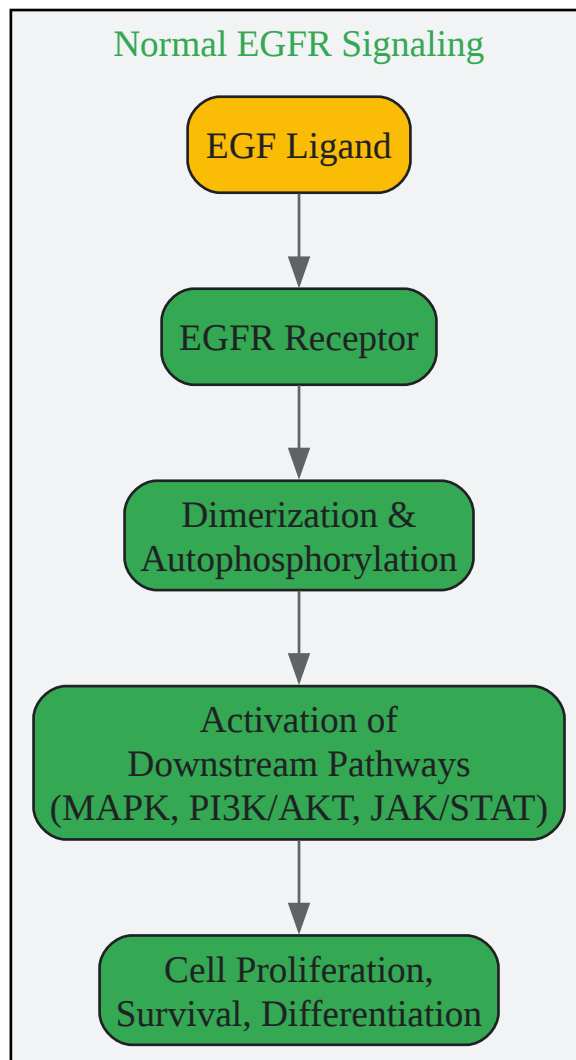
Experimental Protocol from the Phase Ib Study

For researchers designing similar trials, the methodology from the published **Simotinib** study is outlined below [1] [3]:

- **Study Population:** Adults (18-65 years) with histologically confirmed advanced NSCLC with EGFR sensitizing mutations (e.g., E19del, L858R) who had relapsed after at least one platinum-based regimen. Patients with ECOG performance status of 0-2 and adequate bone marrow, liver, and renal function were included.
- **Study Design & Dosing:** A single-center, non-randomized, dose-escalation study using a 3+3 design. **Simotinib** was administered orally twice daily for 28-day cycles. Dose escalation proceeded from 100 mg to 650 mg only if no DLTs were observed in the previous cohort during the first cycle.
- **Safety Assessments:** Safety, the primary outcome, was assessed in all patients who received at least one dose. This included monitoring of AEs, serious AEs (SAEs), and hematological toxicity through physical examinations, special tests (ECG, echocardiography), and laboratory investigations (hematology, liver and renal function) on specified days. Toxicities were graded according to NCI CTCAE v4.0.
- **DLT Definition:** The study pre-specified DLTs as certain drug-related AEs, including uncontrolled hypertension, decreased LVEF >10%, severe diarrhea (Grade 4 or prolonged Grade 3), severe vomiting, significant renal or liver toxicity, prolonged QTc interval, severe/uncontrolled rash, and severe hematological toxicities [1] [3].
- **Pharmacokinetic (PK) Sampling:** Blood samples for PK analysis were collected intensively on Day 1 and at multiple time points thereafter (e.g., Days 8, 9, 10, 15, 22, and 29) to characterize the absorption and elimination of the drug [1].

Mechanism and Class-Wide Safety Considerations

The following diagram illustrates the mechanism of action of EGFR-TKIs like **Simotinib** and the origin of common class-effect adverse events.





Click to download full resolution via product page

EGFR-TKIs inhibit downstream signaling pathways, leading to both antitumor effects and mechanism-based toxicities in the skin and GI tract [5].

- **Mechanism of Action: Simotinib** is a novel, selective EGFR tyrosine kinase inhibitor. It binds to the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and subsequent activation of key downstream signaling pathways like MAPK and PI3K/AKT, which are crucial for cell proliferation and survival [1]. This inhibition drives its antitumor efficacy.
- **Origin of Adverse Events:** The most common AEs, **rash** and **diarrhea**, are on-target, mechanism-based toxicities. EGFR is also expressed in normal epithelial tissues, including the skin and gastrointestinal tract. Inhibiting EGFR in these tissues disrupts normal function, leading to:
 - **Skin Rash:** Impaired keratinocyte growth, migration, and subsequent inflammatory cell recruitment [6].
 - **Diarrhea:** Dysregulation of ion transport and integrity of the GI mucosa [5].

Comparative Context with Other EGFR-TKIs

While direct head-to-head comparisons for **Simotinib** are not available, analyses of the broader drug class provide context. The table below summarizes common AEs across different generations of established EGFR-TKIs, based on meta-analyses and pharmacovigilance studies [7] [5].

EGFR-TKI (Generation)	Most Frequent AEs (All Grade)	Notable High-Grade or Unique Risks
Gefitinib, Erlotinib (1st)	Rash, Diarrhea, ALT Increased [5]	Higher risk of interstitial lung disease (Gefitinib) [6]; "Intestinal obstruction", "Hypokalaemia" (signals from FAERS) [6].
Afatinib (2nd)	Diarrhea, Rash, Mucositis/Stomatitis [8] [5]	Generally higher incidence/severity of AEs (e.g., paronychia, diarrhea) vs. 1st gen [6].

EGFR-TKI (Generation)	Most Frequent AEs (All Grade)	Notable High-Grade or Unique Risks
Osimertinib (3rd)	Diarrhea, Rash [7]	Higher risk of leukopenia, thrombocytopenia, and cardiac disorders; longer median onset for cardiac AEs (41 days) [7].
Simotinib	Diarrhea (56.1%), Rash (41.5%) [1]	No DLTs or MTD identified up to 650 mg; manageable AEs [1] [4].

Management and Research Implications

- **Management is Key:** For all EGFR-TKIs, most AEs are mild to moderate and manageable with proactive intervention. Studies show that correct management can reduce the severity of diarrhea by ~95% and rash by ~65% [8]. This is critical for maintaining patients' quality of life and treatment adherence.
- **Positioning of Simotinib:** The phase Ib trial suggests **Simotinib** has a predictable and manageable on-target toxicity profile, consistent with other EGFR-TKIs, but without reaching an MTD in the studied range. Its promising efficacy, including in patients with brain metastases, warrants further investigation [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Safety, tolerability, and pharmacokinetics of simotinib, a novel ... [pmc.ncbi.nlm.nih.gov]
2. Safety, tolerability, and pharmacokinetics of simotinib, a ... [pubmed.ncbi.nlm.nih.gov]
3. , tolerability, and pharmacokinetics of Safety , a novel speci simotinib [dovepress.com]
4. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
5. Adverse event profiles of epidermal growth factor receptor- ... [pmc.ncbi.nlm.nih.gov]

6. Safety Profile of Epidermal Growth Factor Receptor ... [nature.com]
7. Adverse event profiles of EGFR-TKI: network meta-analysis ... [frontiersin.org]
8. management of nonhematologic toxicities associated with different... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [simotinib safety profile adverse events rash diarrhea]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547966#simotinib-safety-profile-adverse-events-rash-diarrhea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com